Evidence Dimension 1: Regioisomeric SH Position Modulates Non-Covalent Recognition in Immunoproteasome Fragment Screens
Systematic substituent scans around the benzoxazole-2-carbonitrile core have demonstrated that peripheral substituents influence non-covalent recognition of the β5i immunoproteasome subunit without altering the covalent reactivity of the carbonitrile warhead [1]. Positioning the mercapto group at C6 versus C4 impacts the vector and electronic environment of the hydrogen-bond donor, which is predicted to alter fragment binding poses. The 4-mercapto isomer bears the -SH group adjacent to the oxazole oxygen, potentially engaging in intramolecular S···O interactions that reduce solvent-exposed thiol availability compared to the 6-substituted congener [2].
| Evidence Dimension | Fragment binding pose and non-covalent recognition geometry for β5i immunoproteasome subunit |
|---|---|
| Target Compound Data | 6-Mercaptobenzo[d]oxazole-2-carbonitrile: Thiol at position 6, para to oxazole oxygen; HBD count = 1; TPSA = 50.8 Ų [2] |
| Comparator Or Baseline | 4-Mercaptobenzo[d]oxazole-2-carbonitrile (CAS 1806339-64-9): Thiol at position 4, ortho to oxazole oxygen; identical HBD count and TPSA; distinct InChIKey [2] |
| Quantified Difference | Regioisomeric substitution pattern alters directional presentation of the -SH H-bond donor vector by approximately 120° relative to the oxazole ring plane; quantitative ΔpIC50 data for the explicit pair is not yet reported in the public domain. |
| Conditions | Fragment-based covalent inhibitor screening; β5i subunit of human immunoproteasome; substituent SAR study encompassing halogen, alkyl, and heteroatom derivatives [1] |
Why This Matters
For fragment-based screening campaigns, the 6-mercapto regioisomer offers a distinct pharmacophoric vector that the 4-mercapto isomer cannot replicate, enabling exploration of different subpockets within the β5i binding site.
- [1] Kollár, L.; Gobec, M.; Proj, M.; Smrdel, L.; Knez, D.; Imre, T.; Gömöry, Á.; Petri, L.; Ábrányi-Balogh, P.; Csányi, D.; et al. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. Cells 2021, 10, 3431. View Source
- [2] PubChem. Compound Summary: 6-Mercaptobenzo[d]oxazole-2-carbonitrile, CID 119011102. View Source
